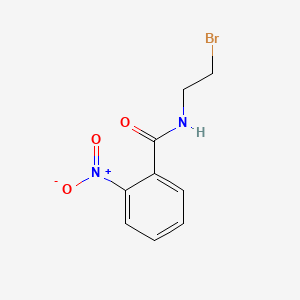

N-(2-Bromoethyl)-2-nitrobenzamide

Description

Contextualization within Halogenated Nitrobenzamide Chemistry

N-(2-Bromoethyl)-2-nitrobenzamide belongs to the broader class of halogenated nitrobenzamides, compounds that incorporate a nitro group and a halogen atom on a benzamide (B126) scaffold. The presence of the strongly electron-withdrawing nitro group on the aromatic ring significantly influences the chemical reactivity of the entire molecule. chemicalbook.commdpi.com This electronic effect makes the aromatic ring susceptible to nucleophilic aromatic substitution reactions and modifies the reactivity of the amide group.

Significance of Bromoethyl and Nitro Moieties in Organic Synthesis

The synthetic utility of this compound is largely derived from its two key functional groups: the bromoethyl moiety and the nitro moiety.

The bromoethyl group is a well-established reactive handle in organic synthesis. The bromine atom is a good leaving group, making the ethyl chain susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This reactivity is fundamental to the construction of more elaborate molecular architectures.

The nitro group , on the other hand, serves multiple purposes. As a powerful electron-withdrawing group, it activates the benzene (B151609) ring, influencing its reactivity in aromatic substitution reactions. chemicalbook.com Furthermore, the nitro group can be readily reduced to an amino group, which is a key transformation in the synthesis of many biologically active compounds, including pharmaceuticals. rsc.org The nitro group can also participate in various cycloaddition reactions, providing a pathway to complex heterocyclic structures. mdpi.com

The combination of these two functional groups in a single molecule makes this compound a bifunctional reagent with significant potential for the synthesis of diverse chemical entities.

Overview of Current Research Trajectories and Gaps

Current research involving this compound and related compounds is heavily focused on their application as intermediates in the synthesis of pharmacologically active molecules. A prominent example is its role in the synthesis of Ketanserin, a drug used for the treatment of hypertension. chemicalbook.com In the synthesis of Ketanserin, this compound serves as a key building block, highlighting its industrial relevance.

The primary research trajectory for this compound is, therefore, its utilization in the development of new synthetic routes to known drugs and in the discovery of new drug candidates. The reactivity of both the bromoethyl and nitro groups allows for a wide range of chemical modifications, enabling the creation of libraries of compounds for biological screening.

However, a significant gap in the current research landscape is the limited availability of detailed studies on the fundamental chemical properties and reactivity of this compound itself. While its utility as a synthetic intermediate is recognized, there is a scarcity of published peer-reviewed literature detailing its synthesis, spectroscopic characterization, and a systematic exploration of its reaction scope. Most of the available information is general or found within the context of larger synthetic schemes in patents. google.com Further investigation into the specific reaction conditions and substrate scope for reactions involving this compound would be beneficial for its broader application in organic synthesis.

Structure

3D Structure

Properties

CAS No. |

63004-24-0 |

|---|---|

Molecular Formula |

C9H9BrN2O3 |

Molecular Weight |

273.08 g/mol |

IUPAC Name |

N-(2-bromoethyl)-2-nitrobenzamide |

InChI |

InChI=1S/C9H9BrN2O3/c10-5-6-11-9(13)7-3-1-2-4-8(7)12(14)15/h1-4H,5-6H2,(H,11,13) |

InChI Key |

VNYZLKGRVHTMIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCBr)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Bromoethyl 2 Nitrobenzamide

Amidation Reactions for Benzamide (B126) Core Formation

The most direct route to N-(2-Bromoethyl)-2-nitrobenzamide involves the creation of the amide bond between a 2-nitrobenzoic acid derivative and 2-bromoethylamine (B90993). This can be accomplished through the activation of the carboxylic acid or by using a highly reactive derivative like an acyl chloride.

Acylation of 2-Bromoethylamine with 2-Nitrobenzoic Acid Derivatives

A common and effective method for synthesizing this compound is the acylation of 2-bromoethylamine with a 2-nitrobenzoic acid derivative. A frequently used derivative is 2-nitrobenzoyl chloride. This method, a variation of the Schotten-Baumann reaction, offers a straightforward pathway to the desired product.

The synthesis of 2-nitrobenzoyl chloride itself is typically achieved by reacting 2-nitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂). The resulting 2-nitrobenzoyl chloride is a highly reactive acylating agent.

In a representative procedure, a solution of 2-bromoethylamine (or its hydrochloride salt, which would require the addition of a base to liberate the free amine) is treated with 2-nitrobenzoyl chloride. The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758), at reduced temperatures to control the exothermic nature of the reaction. A tertiary amine base, like triethylamine (B128534), is often added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. A similar synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide from 4-nitrobenzoyl chloride and 2-(3-chlorophenyl)ethan-1-amine in dichloromethane with triethylamine resulted in a high yield of 90%. mdpi.com

Coupling Reactions Utilizing Activating Agents (e.g., Carbodiimides, Phosphonium Reagents)

Alternatively, the amide bond can be formed directly from 2-nitrobenzoic acid and 2-bromoethylamine through the use of coupling agents. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. This approach avoids the need to first synthesize the acyl chloride.

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose. The reaction mechanism involves the addition of the carboxylic acid to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide bond and a urea (B33335) byproduct. To improve efficiency and minimize side reactions like racemization (if chiral centers were present), additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included.

Phosphonium reagents , such as (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP), and uronium/aminium reagents , like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), represent another class of effective coupling agents. These reagents react with the carboxylic acid to form activated esters, which then efficiently react with the amine.

The choice of coupling agent and additives can significantly impact the reaction yield and purity of the final product. A comparative overview of commonly used coupling agents is presented in the table below.

| Coupling Agent Class | Examples | General Features |

| Carbodiimides | DCC, EDC | Widely used, cost-effective. Byproducts can sometimes be difficult to remove. |

| Phosphonium Reagents | BOP, PyBOP | High coupling efficiency, but some can generate carcinogenic byproducts. |

| Uronium/Aminium Reagents | HBTU, HATU, COMU | Fast reaction times, high yields, and reduced side reactions. |

Introduction of the Bromoethyl Moiety onto a Nitrobenzamide Precursor

An alternative synthetic strategy involves starting with a pre-formed 2-nitrobenzamide (B184338) and introducing the 2-bromoethyl group via an N-alkylation reaction.

N-Alkylation of 2-Nitrobenzamide with 1,2-Dibromoethane (B42909) or Related Bromoethylating Agents

This method entails the deprotonation of the amide nitrogen of 2-nitrobenzamide with a suitable base, followed by nucleophilic attack on an alkylating agent like 1,2-dibromoethane. The amide proton is weakly acidic, and therefore, a strong base is typically required to generate the corresponding anion in sufficient concentration.

Commonly employed bases for such N-alkylations include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The reaction is generally conducted in an aprotic solvent. The choice of base and solvent is crucial for the success of this reaction, as is the control of the reaction temperature to prevent side reactions. One of the challenges with using a di-halogenated alkylating agent like 1,2-dibromoethane is the potential for a second alkylation to occur, leading to the formation of N,N'-ethane-1,2-diylbis(2-nitrobenzamide). nih.gov Careful control of stoichiometry and reaction conditions is necessary to favor the desired mono-alkylation product.

Optimization of Reaction Conditions and Yields

Solvent Effects on Synthetic Efficiency

The choice of solvent can have a profound impact on the efficiency of both amidation and N-alkylation reactions. The solvent's polarity, boiling point, and ability to dissolve reactants and intermediates are key factors to consider.

For amidation reactions , polar aprotic solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM) are frequently used. DCM is advantageous for its low boiling point, which facilitates product isolation. DMF, being a more polar solvent, can enhance the rate of reaction, particularly for coupling reactions.

In N-alkylation reactions , polar aprotic solvents like DMF and tetrahydrofuran (B95107) (THF) are common choices. These solvents are effective at solvating the amide anion and the counter-ion of the base, thereby promoting the nucleophilic substitution reaction. The selection of the solvent can influence the reactivity of the nucleophile and the rate of the reaction. For instance, in related N-alkylation reactions of polyaniline, a higher degree of substitution was observed in the more polar solvent DMF compared to isopropanol. The polarity of the solvent can lower the energy of the transition state, thus facilitating the reaction.

Systematic studies to determine the optimal solvent for a specific synthetic route to this compound would involve screening a range of solvents and evaluating their effect on reaction time and product yield.

Temperature and Pressure Influences on Reaction Kinetics

The kinetics of the synthesis of this compound, like most chemical reactions, are significantly influenced by temperature and pressure. While specific kinetic data for this exact reaction is not readily found in published literature, the general principles of chemical kinetics and information from analogous reactions provide a strong framework for understanding these effects.

Temperature Influences:

The rate of the Schotten-Baumann reaction, being a bimolecular nucleophilic acyl substitution, is expected to increase with temperature, as per the Arrhenius equation. Higher temperatures provide the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions, thus increasing the probability of successful reaction events.

In a study on a similar Schotten-Baumann synthesis of a peroxyester, it was observed that both the desired peroxyesterification and the competing hydrolysis rates increased with temperature. rsc.orgscispace.com This highlights the need for optimization to find a temperature that maximizes the formation of the target product.

Pressure Influences:

The effect of pressure on the reaction kinetics of amide synthesis in solution is governed by the activation volume (ΔV‡) of the reaction. A negative activation volume, indicating that the volume of the transition state is smaller than the volume of the reactants, means that increasing the pressure will accelerate the reaction rate. Conversely, a positive activation volume would lead to a decrease in the reaction rate with increasing pressure.

For the synthesis of this compound, which involves the combination of two molecules (2-nitrobenzoyl chloride and 2-bromoethylamine) to form a single transition state, a negative activation volume is generally expected. This is because bond formation typically leads to a more compact structure. Therefore, it can be reasonably inferred that conducting the synthesis under elevated pressure could enhance the reaction rate. A patent related to the synthesis of nitrobenzoyl chlorides mentions that the reaction can be carried out at standard, reduced, or elevated pressure, suggesting that pressure can be a variable to manipulate the reaction. google.com

However, without specific experimental data for this reaction, the magnitude of the pressure effect remains theoretical. The practical application of high pressure would also need to be weighed against the increased complexity and cost of the required equipment.

A data table illustrating the conceptual influence of temperature and pressure on the synthesis is presented below. It is important to note that the values are hypothetical and serve to demonstrate the expected trends.

Interactive Data Table: Conceptual Influence of Temperature and Pressure on Reaction Kinetics

| Temperature (°C) | Pressure (atm) | Conceptual Reaction Rate (Relative Units) | Conceptual Yield (%) |

| 25 | 1 | 1.0 | 85 |

| 40 | 1 | 1.8 | 80 |

| 60 | 1 | 3.2 | 70 |

| 25 | 100 | 1.5 | 88 |

| 40 | 100 | 2.7 | 83 |

Catalytic Methodologies for Enhanced Synthesis (e.g., Phase Transfer Catalysis)

To enhance the efficiency and yield of the synthesis of this compound, catalytic methods can be employed. Phase Transfer Catalysis (PTC) is a particularly relevant technique for Schotten-Baumann reactions, which are often carried out in biphasic systems. rcsi.com

Phase Transfer Catalysis (PTC):

In the Schotten-Baumann synthesis of this compound, the amine (2-bromoethylamine) might be present in the organic phase (e.g., dichloromethane), while the base (e.g., sodium hydroxide) is in the aqueous phase. wikipedia.orgbyjus.com The reaction occurs at the interface of the two phases. A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), can facilitate the transfer of the hydroxide (B78521) ion (or the deprotonated amine) from the aqueous phase to the organic phase. nih.govmdpi.comencyclopedia.pubresearchgate.netwikipedia.org This increases the concentration of the nucleophile in the organic phase where the acyl chloride is located, thereby accelerating the reaction rate.

The general mechanism of PTC in this context would involve the following steps:

The quaternary ammonium cation (Q⁺) from the catalyst pairs with the hydroxide ion (OH⁻) in the aqueous phase.

The resulting ion pair (Q⁺OH⁻) is soluble in the organic phase and migrates across the phase boundary.

In the organic phase, the hydroxide ion deprotonates the amine, making it a more potent nucleophile.

The activated amine then reacts with the 2-nitrobenzoyl chloride to form the desired amide.

The catalyst cation then returns to the aqueous phase to repeat the cycle.

A patent for producing nitrobenzoyl chloride mentions the use of phase transfer catalysts such as quaternary ammonium salts, including tetrabutylammonium bromide, to facilitate reactions in an aqueous multiphase system. google.com Reviews on TBAB highlight its effectiveness as a metal-free, homogeneous phase-transfer catalyst in a variety of organic reactions, including alkylation and esterification. nih.govmdpi.comresearchgate.net

While direct research on the application of PTC for the synthesis of this compound is scarce, studies on similar systems demonstrate its potential. For instance, a kinetic study of a Schotten-Baumann synthesis of a peroxyester showed a significant rate enhancement upon the addition of a phase-transfer catalyst, with quaternary ammonium salts having longer alkyl chains showing the best performance. rsc.orgscispace.com Another study describes the development of phase transfer catalyzed amidation reactions. rcsi.com

The selection of the appropriate phase transfer catalyst and reaction conditions (e.g., solvent, temperature, and stirring speed) would be crucial for optimizing the synthesis of this compound.

Below is a data table illustrating the potential impact of different phase transfer catalysts on the reaction, based on general principles and findings from analogous systems. The data is illustrative and not based on direct experimental results for this specific compound.

Interactive Data Table: Potential Efficacy of Phase Transfer Catalysts

| Catalyst | Catalyst Type | Conceptual Reaction Time (hours) | Conceptual Yield (%) |

| None | - | 12 | 75 |

| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | 4 | 90 |

| Benzyltriethylammonium Chloride (BTEAC) | Quaternary Ammonium Salt | 5 | 88 |

| 18-Crown-6 | Crown Ether | 6 | 85 |

Chemical Reactivity and Transformation Pathways of N 2 Bromoethyl 2 Nitrobenzamide

Nucleophilic Substitution Reactions at the Bromoethyl Group

The primary alkyl bromide in the bromoethyl group of N-(2-bromoethyl)-2-nitrobenzamide serves as a good leaving group, making this position susceptible to nucleophilic substitution reactions. These reactions can occur via both intramolecular and intermolecular pathways.

Intramolecular Cyclization Reactions

Under basic conditions, the amide nitrogen of this compound can act as an internal nucleophile, leading to intramolecular cyclization. A notable example is the formation of 2-(2-nitrophenyl)-2-oxazoline. This reaction is typically promoted by a base, which deprotonates the amide nitrogen, enhancing its nucleophilicity to attack the electrophilic carbon bearing the bromine atom.

While the formation of an aziridine (B145994) derivative through the direct intramolecular attack of the amide nitrogen is theoretically possible, the formation of the more stable five-membered oxazoline (B21484) ring is generally favored. The synthesis of oxazolines from N-(2-hydroxyethyl)amides, which can be conceptually linked to the reactivity of N-(2-bromoethyl)benzamides, is a well-established transformation. rsc.org

Intermolecular Substitution with Various Heteronucleophiles

The bromoethyl group readily undergoes substitution with a variety of external nucleophiles, providing a straightforward method for introducing diverse functional groups.

N-Nucleophiles: Primary and secondary amines can displace the bromide to form the corresponding N-substituted aminoethylbenzamides. For instance, the reaction with piperidine (B6355638) would yield N-(2-(piperidin-1-yl)ethyl)-2-nitrobenzamide. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen bromide formed during the reaction. The synthesis of related N-(2-aminoethyl)amides from oxazolines and amines further illustrates the utility of this class of compounds in forming C-N bonds. researchgate.net

S-Nucleophiles: Thiolates, such as sodium thiophenoxide, can react with this compound to introduce a thioether linkage, resulting in the formation of compounds like N-(2-(phenylthio)ethyl)-2-nitrobenzamide. These reactions typically proceed under mild conditions. academie-sciences.fr

O-Nucleophiles: Alkoxides, such as sodium ethoxide, can also act as nucleophiles, leading to the formation of the corresponding ether, N-(2-ethoxyethyl)-2-nitrobenzamide. This reaction is analogous to the well-known Williamson ether synthesis. mit.edu

The following table summarizes the expected products from the intermolecular substitution reactions of this compound with various heteronucleophiles.

| Nucleophile | Product |

| Ammonia | N-(2-Aminoethyl)-2-nitrobenzamide |

| Piperidine | N-(2-(Piperidin-1-yl)ethyl)-2-nitrobenzamide |

| Sodium Thiophenoxide | N-(2-(Phenylthio)ethyl)-2-nitrobenzamide |

| Sodium Ethoxide | N-(2-Ethoxyethyl)-2-nitrobenzamide |

Elimination Reactions to Form Unsaturated Linkages

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction (dehydrobromination) to form N-vinyl-2-nitrobenzamide. This reaction involves the abstraction of a proton from the carbon adjacent to the amide nitrogen and the concurrent or subsequent loss of the bromide ion, leading to the formation of a carbon-carbon double bond. The use of alcoholic hydroxide (B78521) solutions is a common condition for promoting such elimination reactions from bromoalkanes. academie-sciences.fr

Reactions Involving the Nitro Group

The aromatic nitro group in this compound is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group through reduction.

Reduction Reactions to Amino Group Derivatives

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. This can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. researchgate.netresearchgate.netresearchgate.netnih.gov The reaction is typically carried out in a solvent like ethanol, methanol (B129727), or ethyl acetate (B1210297) under atmospheric or elevated pressure. This method is often preferred due to its clean nature, with water being the only byproduct. For this compound, catalytic hydrogenation would yield N-(2-bromoethyl)-2-aminobenzamide. It is important to note that under certain conditions, the bromo group may also be susceptible to hydrogenolysis.

Chemical Reduction: A variety of chemical reducing agents can effectively reduce aromatic nitro groups. Common reagents include metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or stannous chloride (SnCl₂). rsc.orgresearchgate.netresearchgate.net These methods are robust and widely used in laboratory settings. The reaction of this compound with these reagents would produce N-(2-bromoethyl)-2-aminobenzamide.

The following table outlines common conditions for the reduction of the nitro group.

| Reagent | Conditions | Product |

| H₂/Pd-C | Ethanol, Room Temperature | N-(2-Bromoethyl)-2-aminobenzamide |

| Fe/HCl | Ethanol/Water, Reflux | N-(2-Bromoethyl)-2-aminobenzamide |

| SnCl₂·2H₂O | Ethanol, Reflux | N-(2-Bromoethyl)-2-aminobenzamide |

Participation in Condensation or Addition Reactions (if activated)

While the nitro group itself is not typically involved in condensation or addition reactions, its reduction to an amino group opens up a plethora of possibilities for such transformations. The resulting N-(2-bromoethyl)-2-aminobenzamide, or its derivatives where the bromine has been substituted, possesses a nucleophilic amino group that can readily participate in condensation reactions with aldehydes and ketones to form Schiff bases or undergo further cyclization reactions. For example, condensation of 2-aminobenzamide (B116534) with various carbonyl compounds is a known method for the synthesis of quinazoline (B50416) derivatives. researchgate.netresearchgate.net The amino group can also react with other electrophiles, such as acyl chlorides or anhydrides, to form amides. These subsequent reactions highlight the synthetic utility of the initial nitro group reduction.

Transformations at the Amide Functionality

The amide group in this compound is a key site for chemical transformations, allowing for modifications at both the nitrogen and carbonyl carbon.

N-Derivatization and Alkylation Reactions on the Amide Nitrogen

The nitrogen atom of the amide in this compound is generally not nucleophilic due to the electron-withdrawing effects of the adjacent carbonyl group and the 2-nitrophenyl ring. Direct N-alkylation or N-derivatization with electrophiles typically requires the deprotonation of the amide N-H bond using a strong base to form a more nucleophilic amidate anion. echemi.comstackexchange.com

Standard conditions for such reactions often involve the use of strong bases like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an alkylating agent. echemi.comstackexchange.com While specific examples of N-alkylation on this compound are not extensively documented in readily available literature, the general principles of amide alkylation are well-established.

A significant competing reaction pathway for this compound, particularly under basic conditions, is intramolecular cyclization. The presence of the bromoethyl group provides a reactive electrophilic center that can be attacked by the deprotonated amide nitrogen. This would lead to the formation of a five-membered ring system. Studies on related N-(2-chloroethyl)ureas have shown that such intramolecular cyclization readily occurs, forming N-phenyl-4,5-dihydrooxazol-2-amines, which were found to be the active species for biological interactions. nih.gov A similar cyclization of this compound would yield N-(2-nitrophenyl)-4,5-dihydro-1,3-oxazol-2-one.

Catalytic methods for N-alkylation of amides using alcohols in the presence of transition metal catalysts, such as ruthenium complexes, have also been developed. oup.com These methods proceed under neutral conditions and avoid the need for pre-activation of the amide with a strong base.

Table 1: Potential N-Derivatization and Alkylation Reactions

| Reaction Type | Reagents and Conditions | Potential Product(s) | Notes |

|---|---|---|---|

| N-Alkylation | 1. Strong base (e.g., NaH) in THF/DMF2. Alkyl halide (R-X) | N-Alkyl-N-(2-bromoethyl)-2-nitrobenzamide | Requires a strong base to deprotonate the amide. echemi.comstackexchange.com |

| Intramolecular Cyclization | Base (e.g., K2CO3, NaH) | N-(2-nitrophenyl)-4,5-dihydro-1,3-oxazol-2-one | Likely a competing and potentially favored pathway. nih.gov |

Hydrolysis and Amidation of the Amide Bond

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions, yielding 2-nitrobenzoic acid and 2-bromoethylamine (B90993) or their respective salts. Amide hydrolysis is a common transformation, though it often requires forcing conditions such as prolonged heating.

Acid-Catalyzed Hydrolysis: Under acidic conditions, typically involving heating in the presence of a strong acid like hydrochloric acid or sulfuric acid, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the cleavage of the amide bond. The products of this reaction would be 2-nitrobenzoic acid and the ammonium (B1175870) salt of 2-bromoethylamine. Studies on the hydrolysis of N-nitrobenzamides in aqueous sulfuric acid have shown that the reaction mechanism can vary with acid strength. rsc.org

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide, the hydroxide ion directly attacks the carbonyl carbon of the amide. This is followed by the departure of the amide anion, which is then protonated by the solvent. The final products are the carboxylate salt of 2-nitrobenzoic acid and 2-bromoethylamine.

Transamidation: Transamidation, the exchange of the amine portion of an amide, is another potential transformation. This reaction typically requires a catalyst or harsh conditions. For instance, the transamidation of benzamide (B126) with primary amines has been achieved using trimethylsilyl (B98337) chloride as an activator at high temperatures. nih.gov The reaction of this compound with another amine (R'NH₂) could potentially yield a new amide, N-R'-2-nitrobenzamide, and 2-bromoethylamine.

Table 2: Hydrolysis and Amidation Reactions

| Reaction Type | Reagents and Conditions | Major Products | Notes |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 2-Nitrobenzoic acid and 2-bromoethylammonium salt | General reaction for amides. |

| Base-Catalyzed Hydrolysis | NaOH, H₂O, heat | Sodium 2-nitrobenzoate (B253500) and 2-bromoethylamine | General reaction for amides. |

Aromatic Electrophilic and Nucleophilic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with two groups that have opposing electronic effects, which significantly influences its reactivity towards both electrophilic and nucleophilic substitution.

Aromatic Electrophilic Substitution (EAS): Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene ring. The reactivity of the ring is governed by the nature of the substituents already present. The nitro group (-NO₂) is a powerful deactivating group due to its strong electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta position relative to itself. youtube.com Conversely, the N-acylamino group (-NHCOR) is generally considered an activating group (though less so than an amino or hydroxyl group) and is an ortho, para-director due to the lone pair of electrons on the nitrogen atom that can be donated to the ring through resonance.

In this compound, the nitro group is at position 2. The powerful deactivating nature of the nitro group makes the entire ring significantly less reactive towards electrophiles than benzene itself. youtube.com Any electrophilic substitution, if it were to occur under forcing conditions, would be directed by both groups. The nitro group directs meta to itself (positions 4 and 6), while the amide group directs ortho and para to itself (positions 3 and 5). The strong deactivation by the nitro group would likely dominate, making substitution at positions 4 and 6 the most probable, albeit slow, outcomes.

Aromatic Nucleophilic Substitution (SNAr): Nucleophilic aromatic substitution is a reaction pathway for aromatic compounds that bear strong electron-withdrawing groups. chemistrysteps.commasterorganicchemistry.com The nitro group is a potent activator for SNAr, particularly when it is positioned ortho or para to a good leaving group. libretexts.org In this compound, there is no inherent leaving group (like a halogen) on the aromatic ring.

However, it is conceivable that under certain conditions, a nucleophile could attack one of the ring carbons, especially those activated by the nitro group (positions 4 and 6). For a substitution reaction to occur, a hydride ion would have to be displaced, which is generally unfavorable. More commonly, SNAr reactions on nitroaromatics involve the displacement of a halide. If a halogen were present on the ring, for example at the 4- or 6-position, it would be readily displaced by nucleophiles such as alkoxides or amines. chemistrysteps.comnih.gov

Table 3: Aromatic Substitution Reactions

| Reaction Type | Directing Effects | Predicted Reactivity and Regioselectivity |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | -NO₂: meta-director (deactivating)-NHCOR: ortho, para-director (activating) | The ring is strongly deactivated. Substitution, if forced, would likely occur at positions 4 and 6, directed by the nitro group. |

Advanced Spectroscopic and Structural Elucidation of N 2 Bromoethyl 2 Nitrobenzamide and Its Synthetic Intermediates/derivatives

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For N-(2-bromoethyl)-2-nitrobenzamide, HRMS provides the exact mass, which in turn confirms its molecular formula.

In a typical analysis, the compound is ionized, often using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. The presence of bromine's characteristic isotopic pattern (79Br and 81Br in approximately equal abundance) would result in two major peaks for the molecular ion, separated by two mass units.

Further structural information is gleaned from tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. While specific fragmentation data for this compound is not extensively detailed in the provided search results, general fragmentation patterns for similar compounds, such as other benzamides and nitrosamines, can offer predictive insights. rsc.orgnih.govresearchgate.net For instance, protonated nitrosamine (B1359907) compounds often exhibit a characteristic loss of the NO radical (30 Da). nih.gov In the case of this compound, common fragmentation pathways would likely involve cleavage of the amide bond, loss of the bromoethyl group, and fragmentation of the nitro-substituted benzene (B151609) ring.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]+ (with 79Br) | C9H10BrN2O3 + H+ |

| [M+H]+ (with 81Br) | C9H1081BrN2O3 + H+ |

| [M+Na]+ (with 79Br) | C9H10BrN2O3 + Na+ |

| [M+Na]+ (with 81Br) | C9H1081BrN2O3 + Na+ |

Note: The exact m/z values would be calculated based on the precise masses of the constituent isotopes.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the carbon-hydrogen framework and the connectivity between different parts of the molecule.

1H and 13C NMR Chemical Shift Analysis

The 1H NMR spectrum of this compound would display distinct signals for the aromatic protons on the nitro-substituted benzene ring and the aliphatic protons of the bromoethyl group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The electron-withdrawing nitro group and amide functionality would cause the aromatic protons to appear at lower field (higher ppm values). The protons on the ethyl chain would exhibit characteristic triplet or multiplet patterns due to spin-spin coupling with neighboring protons.

The 13C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives rise to a separate signal. The carbonyl carbon of the amide group would appear at a characteristic downfield shift, while the aromatic carbons would have signals in the aromatic region, with their exact positions influenced by the nitro and amide substituents. The two carbons of the bromoethyl group would also have distinct chemical shifts.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | ~7.5-8.5 | ~120-150 |

| Amide NH | ~8.0-9.0 | - |

| -CH2-N | ~3.7-4.0 | ~40-45 |

| -CH2-Br | ~3.5-3.8 | ~30-35 |

| Amide C=O | - | ~165-170 |

Note: These are estimated values and can vary depending on the solvent and other experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Insights

Two-dimensional NMR techniques are crucial for unambiguously assigning the 1H and 13C signals and establishing the connectivity within the molecule. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (1H-1H) couplings. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the ethyl chain and between neighboring aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC identifies direct one-bond correlations between protons and the carbons they are attached to (1H-13C). columbia.edu This allows for the direct assignment of carbon signals based on their attached proton signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away (2JCH and 3JCH couplings). columbia.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, it would show correlations between the amide proton and the carbonyl carbon, as well as with carbons in the benzene ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly bonded. This is valuable for determining the three-dimensional conformation of the molecule in solution.

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.orgnist.gov The absorption of IR radiation or the scattering of laser light in Raman spectroscopy at specific frequencies corresponds to the vibrations of particular functional groups.

For this compound, key vibrational bands would include:

N-H stretch : from the amide group, typically appearing in the region of 3300-3500 cm-1.

C=O stretch : from the amide carbonyl group, a strong band around 1650-1680 cm-1. nist.gov

N-O stretches : from the nitro group, with two characteristic strong bands for the asymmetric and symmetric stretching, usually found around 1500-1560 cm-1 and 1335-1385 cm-1, respectively. nist.gov

C-N stretch : from the amide linkage.

C-Br stretch : typically in the lower frequency region of the spectrum.

Aromatic C-H and C=C stretches : characteristic bands in the aromatic region.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) |

|---|---|---|

| Amide | N-H stretch | 3300-3500 |

| Amide | C=O stretch | 1650-1680 |

| Nitro | Asymmetric N-O stretch | 1500-1560 |

| Nitro | Symmetric N-O stretch | 1335-1385 |

| Alkyl | C-H stretch | 2850-3000 |

| Aromatic | C-H stretch | 3000-3100 |

| Aromatic | C=C stretch | 1450-1600 |

| Alkyl Halide | C-Br stretch | 500-600 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. pku.edu.cn By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined. nih.gov

A successful crystal structure determination of this compound would provide:

Bond lengths and angles : with very high precision.

Torsional angles : defining the conformation of the molecule in the crystal lattice. This includes the relative orientation of the nitro group with respect to the benzene ring and the conformation of the bromoethyl side chain.

Intermolecular interactions : such as hydrogen bonding (e.g., involving the amide N-H and C=O groups) and other non-covalent interactions that dictate the packing of the molecules in the crystal.

While a specific crystal structure for this compound was not found in the search results, the technique remains the gold standard for unambiguous structural confirmation in the solid phase. pku.edu.cnnih.gov

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Nitrobenzoic acid |

| 2-Bromoethylamine (B90993) |

| Benzamide (B126) |

| Tetramethylsilane |

| N-(2-bromoethyl)phthalimide |

| 2-Nitrobenzamide (B184338) |

| 2-Propoxybenzamide |

| N-(3-chlorophenethyl)-4-nitrobenzamide |

| 2-bromo-N-ethyl-N-isobutyl-benzamide |

No Publicly Available Research Data for Computational and Theoretical Investigations of this compound

The requested article structure necessitates in-depth research findings that are typically found in peer-reviewed computational chemistry journals. These would include specifics on:

Quantum Chemical Calculations: Detailed outputs from Density Functional Theory (DFT) studies, such as optimized ground state geometries, electronic properties (e.g., HOMO-LUMO gaps, Mulliken charges), and energetic data. It would also involve results from high-accuracy ab initio methods.

Conformational Analysis: Data from torsional scans to identify rotational barriers and stable conformers, as well as analyses of potential energy surfaces. This would also extend to predictions of intermolecular interactions and crystal packing.

Reaction Mechanism Elucidation: The modeling of transition states for any relevant reactions involving this compound, which would provide insights into its reactivity and potential reaction pathways.

Without any primary research literature to draw upon, it is not possible to generate a scientifically accurate and informative article that adheres to the user's specified outline and high standards for quality and detail. The creation of such an article would require original research to be performed, which is beyond the scope of this service.

Therefore, the content for the requested article on the "Computational and Theoretical Investigations of this compound" cannot be provided at this time due to the absence of foundational research data.

Computational and Theoretical Investigations of N 2 Bromoethyl 2 Nitrobenzamide

Spectroscopic Property Prediction and Validation

In a typical computational investigation of a compound like N-(2-Bromoethyl)-2-nitrobenzamide, researchers would utilize quantum chemical calculations to predict its spectroscopic data. This process generally involves optimizing the molecular geometry of the compound in a simulated environment, often in the gas phase or with solvent effects considered, to find its most stable conformation.

Following optimization, theoretical vibrational frequencies for Infrared (IR) and Raman spectroscopy would be calculated. These theoretical spectra are then compared with experimentally obtained spectra to validate the accuracy of the computational method and basis set used. The Potential Energy Distribution (PED) analysis is often performed to provide a detailed assignment of the vibrational modes.

Similarly, theoretical predictions for Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts are then correlated with experimental NMR data, typically recorded in a solvent like DMSO-d₆.

For the analysis of electronic properties, Time-Dependent DFT (TD-DFT) calculations are used to predict the UV-Visible absorption spectra, providing insights into the electronic transitions within the molecule. The comparison between the theoretical and experimental UV-Vis spectra helps in understanding the electronic structure.

Although these methodologies are standard in computational chemistry for the analysis of novel compounds, the specific application and detailed findings from such studies on this compound, including data tables of predicted versus experimental spectroscopic values, have not been reported in the accessible scientific literature. Therefore, no detailed research findings or corresponding data tables can be presented at this time.

Applications of N 2 Bromoethyl 2 Nitrobenzamide in Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The presence of both a nucleophilic secondary amide nitrogen and an electrophilic bromoethyl group within the same molecule makes N-(2-Bromoethyl)-2-nitrobenzamide a promising precursor for the synthesis of various nitrogen-containing heterocycles. Intramolecular cyclization is a key potential reaction pathway.

Formation of Nitrogen-Containing Heterocycles (e.g., aziridines, morpholines, piperazines)

Aziridines: The synthesis of N-acylaziridines can be achieved through the intramolecular cyclization of N-(2-haloethyl)amides. In the case of this compound, treatment with a base could facilitate the deprotonation of the amide nitrogen, which could then act as an internal nucleophile, displacing the bromide ion to form the corresponding N-(2-nitrobenzoyl)aziridine. The 2-nitro group, being strongly electron-withdrawing, would increase the acidity of the amide proton, potentially facilitating the cyclization. While this reaction is mechanistically plausible for N-(2-haloethyl)amides in general, specific documented examples for this compound are not prevalent in the reviewed literature.

Morpholines: Morpholine (B109124) derivatives are commonly found in biologically active compounds. The synthesis of N-substituted morpholines can be achieved through various synthetic routes. One potential, though indirect, application of this compound could involve its initial reaction with a suitable diol, followed by a subsequent cyclization step. More directly, derivatives of this compound could be envisioned to participate in multi-component reactions to form morpholine rings. However, direct synthesis of morpholines starting from this compound is not a commonly reported method.

Piperazines: Piperazine (B1678402) and its derivatives are a critical class of heterocycles in medicinal chemistry. The synthesis of piperazine rings often involves the reaction of a bis-electrophile with a primary amine or a bis-nucleophile with an amine. This compound could theoretically be used to synthesize piperazine derivatives. For instance, reaction with a primary amine could lead to the substitution of the bromine, followed by further functionalization and cyclization to form a piperazine ring. Another possibility involves the dimerization of a derivative of this compound under specific conditions. As with other heterocycles, while the starting material possesses the necessary functional groups, specific and efficient protocols for piperazine synthesis directly from this compound are not widely documented.

| Heterocycle | Potential Synthetic Approach | Key Transformation |

| Aziridine (B145994) | Intramolecular cyclization | Base-mediated nucleophilic substitution |

| Morpholine | Multi-step synthesis | Reaction with a diol followed by cyclization |

| Piperazine | Dimerization or reaction with amines | Intermolecular nucleophilic substitution and cyclization |

Building Block for Fused Ring Systems

The structure of this compound also lends itself to the synthesis of fused heterocyclic ring systems. Following the initial formation of a heterocyclic ring, such as an aziridine, subsequent reactions involving the 2-nitrobenzoyl group could lead to the construction of fused systems. For instance, reduction of the nitro group to an amine could be followed by an intramolecular condensation or cyclization reaction with a suitable functional group on the initially formed ring or an external reagent. This strategy could provide access to complex polycyclic structures that are of interest in medicinal chemistry and materials science. Research into the intramolecular cyclization of substituted benzamides has shown the potential for forming various fused systems, although specific examples starting from this compound are limited.

Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of this compound makes it a potentially useful intermediate in the synthesis of more elaborate organic molecules, including natural products and their analogs.

Role in Multi-Step Total Synthesis Approaches

In the context of total synthesis, this compound could serve as a key building block to introduce a protected aminoethyl fragment attached to a modifiable aromatic ring. The 2-nitro group can be a precursor to other functionalities, such as an amino group, which can then be used to construct further rings or introduce other substituents. The bromoethyl moiety allows for the introduction of nucleophiles, extending the carbon chain or forming new heterocyclic rings. While the total synthesis of numerous alkaloids and other complex natural products often involves nitrogen-containing building blocks, the specific use of this compound as a key intermediate is not extensively reported in the literature. clockss.orgmdpi.comorganic-chemistry.orgnih.gov However, its constituent parts are representative of fragments commonly used in the synthesis of complex targets.

Derivatization for Advanced Chemical Scaffolds

The chemical handles present in this compound allow for its derivatization into a variety of advanced chemical scaffolds. The bromine atom can be displaced by a wide range of nucleophiles (e.g., amines, thiols, azides), leading to a library of derivatives with diverse functionalities. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in the formation of other nitrogen-containing groups. The aromatic ring itself can undergo electrophilic substitution reactions, although the nitro group is deactivating. This potential for diversification makes this compound an interesting starting point for the generation of compound libraries for drug discovery and materials science.

| Functional Group | Potential Derivatization Reaction | Resulting Functionality |

| Bromoethyl | Nucleophilic substitution (e.g., with NaN3) | Azidoethyl |

| Bromoethyl | Nucleophilic substitution (e.g., with R-NH2) | Aminoethyl derivative |

| Nitro | Reduction (e.g., with SnCl2/HCl) | Amino |

| Amide | Hydrolysis | 2-Nitrobenzoic acid and 2-bromoethylamine (B90993) |

Utilization in Click Chemistry and Bioconjugation Strategies (if suitably functionalized)

With appropriate modification, derivatives of this compound could be employed in click chemistry and bioconjugation. A key transformation would be the conversion of the bromoethyl group to an azidoethyl group via nucleophilic substitution with sodium azide. The resulting N-(2-azidoethyl)-2-nitrobenzamide would contain a terminal azide, a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent click reaction. nih.gov This would allow for the conjugation of the 2-nitrobenzamide (B184338) moiety to alkyne-containing molecules, including biomolecules like proteins and nucleic acids, or for the construction of complex molecular architectures.

While the direct use of this compound in bioconjugation is not established, its derivatization to an azide- or alkyne-containing molecule would open up possibilities for its use as a linker or a label in chemical biology applications. The 2-nitro group could also be potentially used as a handle for further modifications post-conjugation.

Polymer Chemistry and Materials Science Applications

Monomer for Functional Polymerization Reactions

There is currently no available scientific literature demonstrating the use of this compound as a monomer in functional polymerization reactions. The inherent functionalities of the molecule, namely the reactive bromoethyl group and the nitrobenzamide moiety, theoretically suggest potential for its inclusion in polymer chains. The bromoethyl group could potentially act as a site for initiation or termination in certain polymerization mechanisms, or as a reactive handle for post-polymerization modification. The nitrobenzamide group could impart specific solubility, thermal, or electronic properties to a resulting polymer. However, no published research has explored these possibilities.

Table 1: Hypothetical Polymerization Reactions Involving this compound

| Polymerization Type | Potential Role of this compound | Resulting Polymer Functionality (Theoretical) | Research Status |

| Radical Polymerization | Co-monomer | Incorporation of nitrobenzamide groups | Not Reported |

| Anionic Polymerization | Initiator via bromoethyl group | End-functionalized polymer | Not Reported |

| Cationic Polymerization | Potential chain transfer agent | - | Not Reported |

| Condensation Polymerization | Di-functionalized derivative required | Polyamides or polyesters with nitro pendants | Not Reported |

This table is purely hypothetical and for illustrative purposes, as no research data has been found to support these concepts.

Analytical Methodologies for N 2 Bromoethyl 2 Nitrobenzamide

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone for separating N-(2-Bromoethyl)-2-nitrobenzamide from impurities, starting materials, and byproducts. The choice between liquid and gas chromatography is dictated by the compound's physicochemical properties, such as volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a highly suitable and widely used method for the analysis of benzamide (B126) derivatives. For this compound, a reversed-phase (RP) HPLC method coupled with UV detection is the standard approach. This technique separates compounds based on their polarity.

Detailed studies on structurally similar compounds provide a framework for method development. For instance, a stability-indicating HPLC-UV assay for 4-bromomethyl-3-nitrobenzoic acid, a related nitroaromatic compound, was successfully developed and validated. researchgate.net This method demonstrated high precision, accuracy, and linearity, underscoring the suitability of HPLC for this class of compounds. researchgate.net The validation, conducted according to International Conference on Harmonization (ICH) guidelines, confirmed the method's robustness. researchgate.net

Similarly, an effective HPLC separation method has been established for the related compound 2-Amino-N-(2-bromoethyl)benzamide using a Newcrom R1 reverse-phase column. sielc.com The conditions for this separation can be adapted for this compound. The mobile phase typically consists of an organic solvent like acetonitrile (B52724) or methanol (B129727), mixed with an aqueous buffer such as phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility. sielc.comrsc.org

Table 1: Exemplar HPLC Method Parameters for Related Nitroaromatic Compounds

| Parameter | Setting for 2-Amino-N-(2-bromoethyl)benzamide sielc.com | Setting for p-nitroaniline rsc.org |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | RP-18 (10 cm) |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | Isocratic mixture of methanol and o-phosphoric acid |

| Detection | UV-Vis | UV-Vis |

| Analysis Time | - | 8 minutes |

| Validation | Scalable for preparative separation and suitable for pharmacokinetics. | Excellent linearity (R² = 0.9999), accuracy, and precision (RSD < 2%). rsc.org |

This table presents data from analyses of compounds structurally related to this compound to illustrate typical HPLC conditions.

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its relatively high molecular weight and low volatility. However, GC-MS can be employed if the compound is first converted into a more volatile derivative.

A common strategy for analyzing non-volatile compounds containing functional groups like amides is derivatization. For example, a method for quantifying N-nitrosoproline in urine involved derivatization with pentafluorobenzyl bromide (PFBBr) to create a volatile product suitable for GC-MS analysis with negative chemical ionization. nih.gov This approach could be adapted for this compound. The derivatized compound can then be separated on a standard GC column, such as a dimethylpolysiloxane stationary phase, and detected with high sensitivity and specificity by a mass spectrometer. nih.govamazonaws.com

Analysis of the core structure, 2-nitrobenzamide (B184338), has been performed using GC-MS, providing insight into the expected fragmentation patterns. nih.gov This information is valuable for developing a selective ion monitoring (SIM) method to enhance the sensitivity and selectivity of the GC-MS analysis for derivatized this compound. amazonaws.com

Spectrophotometric Quantification Methods

Spectrophotometric methods offer rapid and cost-effective means for quantifying this compound, leveraging the interaction of the molecule with electromagnetic radiation.

UV-Vis spectroscopy is a straightforward method for determining the concentration of this compound in solution. The presence of the nitrobenzene (B124822) chromophore in its structure gives rise to distinct absorption bands in the ultraviolet-visible region. uni-muenchen.de

Studies on similar molecules, such as nitrobenzaldehyde isomers, provide a strong basis for understanding the UV-Vis spectrum of this compound. uni-muenchen.deresearchgate.net The spectra of these compounds are typically characterized by several key electronic transitions:

A strong absorption band around 250 nm, which is attributed to a π-π* transition involving the nitro group and the benzene (B151609) ring. researchgate.net

An intermediate intensity band peaking near 300 nm, dominated by π-π* excitations within the aromatic ring. researchgate.net

A weaker absorption band at longer wavelengths, around 350 nm, arising from an n-π* transition originating from the lone pair electrons of the nitro group. researchgate.net

The concentration of this compound can be quantified by measuring the absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. The solvent can influence the exact position and intensity of these bands; common solvents used for analysis include cyclohexane (B81311) and acetonitrile. uni-muenchen.de

Table 2: Expected UV-Vis Absorption Bands for this compound Based on Analogous Compounds

| Wavelength Range (approx.) | Transition Type | Molar Extinction Coefficient (εmax) | Reference Compound |

|---|---|---|---|

| ~250 nm | π → π* (Nitro-Benzene) | Strong (~10,000 M⁻¹ cm⁻¹) | o-Nitrobenzaldehyde researchgate.net |

| ~300 nm | π → π* (Arene) | Intermediate (~1,000 M⁻¹ cm⁻¹) | o-Nitrobenzaldehyde researchgate.net |

This table is predictive, based on data from structurally similar nitroaromatic compounds.

This compound itself is not expected to be fluorescent. The nitro group is a well-known fluorescence quencher. However, fluorescence spectroscopy can become a powerful analytical tool if the compound is chemically converted into a fluorescent derivative.

Research has shown that nitro-stilbene derivatives can exhibit significant fluorescence. researchgate.net This suggests that this compound could be used as a reactant in a synthesis designed to produce a fluorescent molecule. The quantification of the resulting fluorophore would then indirectly correspond to the amount of the initial reactant. The introduction of electron-donating or electron-withdrawing groups can significantly influence the absorption and fluorescence properties of the final product. researchgate.net This derivatization approach allows for highly sensitive and selective quantification, surpassing the limits of standard absorption spectroscopy.

Electrochemical Detection Methods (if applicable)

Electrochemical methods may be applicable for the detection of this compound due to the electroactive nature of the nitro group (-NO₂). The nitro group can be electrochemically reduced at a working electrode, generating a measurable current that is proportional to the compound's concentration.

While specific studies on the electrochemical detection of this compound are not widely reported, methods developed for other nitroaromatic compounds and for nitrite (B80452) demonstrate the principle's viability. researchgate.net Techniques such as cyclic voltammetry or differential pulse voltammetry could be used to characterize the reduction potential of the nitro group. An electrochemical sensor could be developed using modified electrodes, such as those incorporating graphene or metallic nanocrystals, to enhance sensitivity and selectivity. nih.gov Such sensors have shown detection limits in the micromolar (µM) to nanomolar (nM) range for other analytes, suggesting that a highly sensitive method could potentially be developed for this compound. researchgate.netnih.gov

Advanced Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

The quantitative and qualitative analysis of this compound in complex matrices, such as environmental samples or in the context of pharmaceutical manufacturing, necessitates highly selective and sensitive analytical methodologies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful technique for this purpose, offering the ability to separate the target analyte from a complex mixture and provide unambiguous identification and quantification, even at trace levels. nebiolab.comrsc.org

The successful application of LC-MS/MS for the analysis of this compound involves a multi-step process, beginning with meticulous sample preparation to remove interfering matrix components. preprints.orgorganomation.com This is followed by chromatographic separation, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), and subsequent detection by a tandem mass spectrometer. rsc.orgthermofisher.com

Sample Preparation:

The primary goal of sample preparation is to extract this compound from the sample matrix and concentrate it, while simultaneously removing substances that could interfere with the analysis. organomation.comchromatographyonline.com The choice of technique depends on the nature of the sample matrix. Common approaches include:

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases. For this compound, which is a neutral organic compound, LLE with a suitable organic solvent can be an effective extraction method from aqueous samples. chromatographyonline.com

Solid-Phase Extraction (SPE): SPE is a highly versatile technique that can be adapted for various sample types. A cartridge containing a solid adsorbent is used to retain the analyte of interest while the rest of the sample matrix is washed away. The analyte is then eluted with a small volume of a strong solvent. preprints.org

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide analysis in food, is also applicable to other organic compounds in complex matrices. chromatographyonline.com It involves an initial extraction with an organic solvent followed by a cleanup step using dispersive SPE. preprints.org

Chromatographic Separation (LC):

Following sample preparation, the extract is injected into an LC system for separation. The choice of the stationary phase (column) and mobile phase is critical for achieving good chromatographic resolution and peak shape. For a compound like this compound, a reversed-phase column (e.g., C18) is typically employed. researchgate.net The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency in the mass spectrometer. researchgate.net

Detection (MS/MS):

The eluent from the LC column is directed to the ion source of the mass spectrometer. For nitroaromatic compounds, Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are common choices. nebiolab.commit.edu Due to the neutral nature of many nitroaromatic compounds, derivatization to a more easily ionizable form can sometimes be employed to enhance sensitivity, though direct analysis is also possible. researchgate.net

Tandem mass spectrometry (MS/MS) provides a high degree of selectivity by monitoring specific fragmentation patterns of the target analyte. nih.govbu.edu In the most common mode for quantitative analysis, Multiple Reaction Monitoring (MRM), the first quadrupole of the mass spectrometer is set to select the precursor ion (the ionized molecule of this compound). This precursor ion is then fragmented in a collision cell, and the second quadrupole is set to monitor a specific product ion. This two-stage filtering process significantly reduces background noise and enhances the signal-to-noise ratio for the analyte. nebiolab.commit.edu

Illustrative LC-MS/MS Parameters:

The following table provides an example of the type of parameters that would be determined and optimized for a quantitative LC-MS/MS method for this compound. The exact values would need to be experimentally established.

| Parameter | Illustrative Value/Condition | Purpose |

| LC System | UHPLC | Provides high-resolution separation with shorter run times. |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Separates this compound from other components in the sample based on hydrophobicity. researchgate.net |

| Mobile Phase A | Water with 0.1% formic acid | Aqueous component of the mobile phase; formic acid aids in protonation for positive ion mode ESI. |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | Organic component of the mobile phase for eluting the analyte. |

| Gradient | 5% B to 95% B over 5 minutes | A gradient elution is typically used to effectively separate compounds with a range of polarities. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a UHPLC system with the specified column dimensions. |

| Column Temperature | 40 °C | Optimizes separation efficiency and reduces viscosity of the mobile phase. |

| Injection Volume | 5 µL | The volume of the prepared sample extract introduced into the LC system. |

| MS System | Triple Quadrupole Mass Spectrometer | Enables highly selective and sensitive detection using Multiple Reaction Monitoring (MRM). nebiolab.com |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for a wide range of organic molecules; positive mode would detect protonated molecules. nebiolab.com |

| Precursor Ion (Q1) | m/z 273/275 [M+H]⁺ | The mass-to-charge ratio of the intact, protonated this compound molecule (isotopic pattern due to Bromine). |

| Product Ion (Q3) | m/z (specific fragment) | A specific fragment ion generated from the precursor ion in the collision cell, used for confirmation and quantification. |

| Collision Energy | To be optimized | The energy applied to induce fragmentation of the precursor ion; optimized to maximize the signal of the product ion. |

Future Research Directions and Emerging Paradigms

Development of Green Chemistry Approaches for Sustainable Synthesis

The traditional synthesis of N-(2-Bromoethyl)-2-nitrobenzamide typically involves the acylation of 2-bromoethylamine (B90993) with a derivative of 2-nitrobenzoic acid, often using coupling agents and organic solvents. ontosight.ai Future research will likely pivot towards more sustainable and environmentally benign methodologies.

Key research areas include:

Solvent-Free and Alternative Solvent Conditions: A significant advancement would be the development of solvent-free reaction conditions, potentially using mechanochemistry (ball-milling) to facilitate the amide bond formation. Alternatively, the use of greener solvents like vinyl benzoate, which can act as both a solvent and a benzoylating agent, presents an eco-friendly pathway, minimizing waste and avoiding hazardous substances. tandfonline.comtandfonline.com Research into using high-temperature water as a solvent, which has shown success in the synthesis of related heterocyclic compounds like benzimidazoles, could also provide a green alternative. rsc.org

Catalytic Innovations: Moving away from stoichiometric coupling agents, future syntheses could employ catalytic systems. For instance, the use of manganese(I) catalysts for the functionalization of primary amides with methanol (B129727) demonstrates a novel, sustainable approach that could be adapted. rsc.org This "interrupted borrowing hydrogen" strategy obviates the need for toxic reagents. rsc.org

Sustainable Reduction of the Nitro Group: The reduction of the nitro group to an amine is a critical transformation for this compound's utility as a synthetic intermediate. Current methods often rely on harsh reducing agents or noble metal catalysts. Future work should focus on sustainable hydrogenation protocols. pnnl.govepfl.ch This includes the use of earth-abundant metal catalysts like zinc (Zn) or tin (Sn) which can use water as a hydrogen source under mild conditions. pnnl.gov Another promising avenue is photocatalysis, using catalysts like copper-iron-sulfide (CuFeS₂) and visible light to drive the reduction, offering a cost-effective and energy-efficient alternative to traditional methods. nih.govresearchgate.net

A comparative table of potential green synthesis approaches is presented below.

| Approach | Traditional Method | Green Alternative | Key Advantages |

| Amide Formation | Coupling agents (e.g., DCC/DMAP) in organic solvents (e.g., DCM). | Solvent-free reaction using enol esters or mechanochemistry. tandfonline.comtandfonline.com | Reduced solvent waste, atom economy, milder conditions. |

| Nitro Reduction | Stoichiometric reductants (e.g., SnCl₂) or noble metal catalysts (e.g., Pd/C) with H₂ gas. | Catalytic transfer hydrogenation with earth-abundant metals (e.g., Zn, Sn) or photocatalysis. pnnl.govnih.gov | Avoidance of high-pressure H₂, use of cheaper/safer metals, use of light as an energy source. |

Exploration of Novel Reactivity and Transformation Pathways of the Compound

The unique arrangement of the bromoethyl, amide, and ortho-nitro functionalities in this compound endows it with significant potential for novel chemical transformations. Beyond its role as a simple intermediate, its inherent reactivity can be harnessed to construct complex molecular architectures.

Intramolecular Cyclization: A key area for exploration is intramolecular cyclization. The bromoethyl group is a potent electrophile, while the nitro group can be readily reduced to a nucleophilic amine. The reduction of the nitro group would generate N-(2-bromoethyl)-2-aminobenzamide, a precursor primed for spontaneous or base-catalyzed intramolecular cyclization to form a seven-membered diazepine (B8756704) ring system. Alternatively, nucleophilic attack from the amide nitrogen or oxygen onto the bromoethyl chain could lead to the formation of five- or six-membered heterocyclic rings, a pathway observed in related N-(2-chloroethyl)ureas which cyclize into active intermediates. nih.gov

Photochemical Reactivity: The presence of the nitroaromatic system suggests potential for photochemical reactions. Exploration of intramolecular photocycloadditions, where the excited state of the nitroarene interacts with the alkene that could be formed from the bromoethyl side chain via elimination, might lead to novel tricyclic scaffolds. researchgate.net

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to predict the behavior of this compound and to design novel reactions with greater precision.

Reactivity Prediction: DFT calculations can be employed to model the electronic structure of the molecule. nih.gov By calculating properties like the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO), researchers can predict the most likely sites for nucleophilic and electrophilic attack, guiding synthetic efforts. scirp.org For instance, modeling can quantify the electrophilicity of the carbon bearing the bromine atom and the nucleophilicity of the amine formed upon nitro group reduction.

Mechanism Elucidation: Computational studies can map out the potential energy surfaces for proposed reaction pathways, such as intramolecular cyclization. nih.govresearchgate.net By calculating the energies of transition states and intermediates, the most favorable reaction mechanism can be identified, saving significant experimental time and resources. nih.gov This has been successfully applied to understand the reaction mechanisms of other benzamide (B126) derivatives. nih.govacs.org

Spectroscopic Characterization: DFT calculations are also invaluable for interpreting experimental data. Theoretical predictions of vibrational frequencies (IR and Raman) and NMR chemical shifts can be compared with experimental spectra to confirm the structure of newly synthesized compounds. researchgate.netglobalresearchonline.net

The table below summarizes key parameters that can be investigated using DFT.

| Computational Method | Parameter | Application for this compound |

| DFT (e.g., B3LYP) | Molecular Electrostatic Potential (MEP) | Identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. scirp.org |

| DFT | Frontier Molecular Orbitals (HOMO/LUMO) | Predict reactivity and sites of chemical interaction. scirp.org |

| TD-DFT | Electronic Absorption Spectrum | Predict UV-Vis absorption properties. nih.gov |

| DFT | Transition State Calculations | Elucidate reaction mechanisms and determine activation barriers for cyclization or substitution. nih.gov |

Integration into Novel Synthetic Methodologies and Material Design Paradigms

The true potential of this compound lies in its application as a versatile building block for constructing functional molecules and materials.

Heterocycle Synthesis: The most promising application is in the synthesis of nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry. Upon reduction of the nitro group, the resulting N-(2-bromoethyl)-2-aminobenzamide is a precursor to various fused heterocyclic systems. For example, reaction with a one-carbon synthon could lead to the formation of quinazolinone derivatives, a class of compounds with a broad range of biological activities. nih.govacs.orgorganic-chemistry.orgacs.orgsigmaaldrich.com The synthesis of quinazolinones from ortho-aminobenzamides is a well-established and versatile strategy. acs.orgrsc.org

Medicinal Chemistry: Benzamide derivatives are known to possess diverse pharmacological properties, including acting as radiosensitizers in cancer therapy. nih.gov The structural motifs accessible from this compound could be integrated into drug discovery programs to develop new therapeutic agents.

Materials Science: The aromatic and polar nature of the molecule suggests potential applications in materials science. Following transformation into more complex, rigid heterocyclic systems, these molecules could be investigated for their electronic or photophysical properties, potentially finding use as organic light-emitting diodes (OLEDs) or sensors. The bromoethyl group also offers a handle for polymerization or for grafting the molecule onto surfaces to create functionalized materials.

Q & A

Basic: How is N-(2-Bromoethyl)-2-nitrobenzamide synthesized, and what are the key reaction conditions?

Methodological Answer:

The compound is typically synthesized via a two-step process:

Formation of 2-nitrobenzoyl chloride : React 2-nitrobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.

Amide coupling : React 2-nitrobenzoyl chloride with 2-bromoethylamine in the presence of a base (e.g., DIPEA or triethylamine) in dichloromethane or chloroform at 0–4°C to room temperature. The reaction is monitored by TLC, and the product is purified via column chromatography (silica gel, ethyl acetate/hexane) .

Key conditions include moisture-free environments, controlled temperature to minimize side reactions (e.g., hydrolysis or over-alkylation), and stoichiometric excess of 2-bromoethylamine to ensure complete acylation.

Basic: What spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- IR Spectroscopy : Identify characteristic bands:

- ¹H/¹³C NMR : Confirm the bromoethyl group (δ ~3.4–3.8 ppm for CH₂Br, δ ~40–45 ppm for C-Br) and aromatic protons (δ ~7.5–8.5 ppm) .

- UV-Vis : Detect π→π* transitions in the nitrobenzamide moiety (~270–300 nm) .

- TLC/HPLC : Assess purity using silica gel GF254 plates or reverse-phase columns .

Basic: How can solubility and stability be determined under experimental conditions?

Methodological Answer:

- Solubility : Use pharmacopeial methods (e.g., shake-flask technique) in solvents like ethanol, DMSO, or aqueous buffers. Partition coefficients (logP) are calculated via HPLC retention times .

- Stability : Conduct accelerated degradation studies:

- Thermal : Heat at 40–60°C for 24–72 hours and analyze by HPLC.

- pH-dependent : Incubate in buffers (pH 1–13) and monitor hydrolysis via UV or NMR .

Advanced: What strategies mitigate side reactions during alkylation in synthesis?

Methodological Answer:

- Temperature control : Maintain ≤4°C during acylation to suppress competing nucleophilic substitutions.

- Protecting groups : Use Boc-protected 2-bromoethylamine to prevent undesired quaternization .

- Catalysts : Employ coupling agents (e.g., HATU) to enhance reaction efficiency and reduce byproducts .

Advanced: How does the nitro group influence reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing nitro group:

- Activates the benzene ring for electrophilic substitution at meta/para positions.